Lipophilicity and Polarity Trade-Off: 4-Methylpiperidine vs. 3,5-Dimethylpiperidine on the Same 2-Methylbutyl Ester Scaffold
The target compound (4-methylpiperidine substituent) possesses a calculated logP of 5.77 and a topological polar surface area (TPSA) of 91.25 Ų, measured under the same computational protocol as its 3,5-dimethylpiperidine analog (IB08-3312), which records a logP of 6.10 and a TPSA of 81.62 Ų . The –0.33 logP difference and +9.63 Ų TPSA increase indicate that the target compound is simultaneously less lipophilic and more polar than the 3,5-dimethyl variant, a combination that can improve aqueous solubility-limited assay performance without sacrificing the passive membrane permeability required for intracellular target engagement [1].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) and TPSA (topological polar surface area) |
|---|---|
| Target Compound Data | logP = 5.77, TPSA = 91.25 Ų |
| Comparator Or Baseline | 2-methylbutyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate (IB08-3312): logP = 6.10, TPSA = 81.62 Ų |
| Quantified Difference | ΔlogP = –0.33 (target less lipophilic); ΔTPSA = +9.63 Ų (target more polar) |
| Conditions | Calculated values from ChemDiv compound catalog using consistent in-house prediction algorithms; both compounds are mixtures of stereoisomers. |
Why This Matters
For screening cascades where excessive lipophilicity causes non-specific binding or aggregation, the lower logP of the target compound provides a better developability profile, while its higher TPSA retains sufficient polarity for favorable solubility.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. (Contextual reference for logP-DMPK relationships). View Source
